REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:13]([OH:15])=O)=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.S(Cl)([Cl:18])=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]([C:13]([Cl:18])=[O:15])=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2
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Name
|
|
Quantity
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4.55 g
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Type
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reactant
|
Smiles
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COC=1C(=CC2=CC=CC=C2C1)C(=O)O
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Name
|
|
Quantity
|
3.57 g
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for several hours
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Type
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CUSTOM
|
Details
|
the solvent was removed
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=CC=CC=C2C1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |